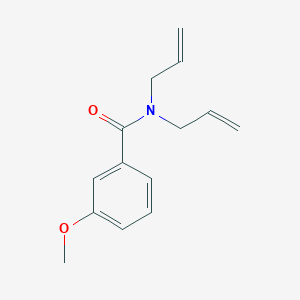

N,N-diallyl-3-methoxybenzamide

Description

N,N-Diallyl-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzene ring and two allyl groups (-CH₂CH=CH₂) attached to the nitrogen atom of the amide moiety.

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

3-methoxy-N,N-bis(prop-2-enyl)benzamide |

InChI |

InChI=1S/C14H17NO2/c1-4-9-15(10-5-2)14(16)12-7-6-8-13(11-12)17-3/h4-8,11H,1-2,9-10H2,3H3 |

InChI Key |

QTJPBSQBIVTQTC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)N(CC=C)CC=C |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC=C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Electronic and Steric Properties

N-(1,3-Dioxo-5-isoindolyl)-3-methoxybenzamide ()

- Structure : Features a 3-methoxybenzamide core with an N-isoindolyl substituent containing two ketone groups.

- Key Differences : The isoindolyl group introduces electron-withdrawing effects and significant steric bulk compared to the diallyl groups in N,N-diallyl-3-methoxybenzamide. This reduces nucleophilicity at the amide nitrogen and may hinder interactions with biological targets or metal catalysts .

- Applications: The isoindolyl group’s rigidity and electron-deficient nature make it suitable for metal-catalyzed C–H functionalization, a property less pronounced in the diallyl analog .

N,3-Dimethoxy-N-methylbenzamide ()

- Structure : Contains dual methoxy groups (3-OCH₃ and N-OCH₃) and an N-methyl substituent.

- Key Differences : The methoxy groups enhance hydrophilicity and electron-donating effects, contrasting with the lipophilic allyl groups in the target compound. The absence of unsaturated bonds in this derivative limits its utility in reactions requiring olefinic sites .

N-(4-Hydroxy-3-methoxybenzyl)benzamide ()

- Structure : Incorporates a 4-hydroxy-3-methoxybenzyl group on the amide nitrogen.

- Key Differences: The phenolic hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to the hydrophobic diallyl substituents. This structural feature is critical in pharmaceutical contexts where bioavailability is prioritized .

Functional Group Influence on Reactivity and Stability

2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide ()

- Structure : Contains an ester-linked 4-methoxybenzoyloxy group.

- Key Differences: The ester moiety increases susceptibility to hydrolysis under acidic or basic conditions, whereas the amide bond in this compound is more stable.

N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide ()

- Structure : Combines a 3-chlorobenzamide core with a benzodioxolyl substituent.

Comparative Data Table

| Compound Name | Substituents | Molecular Weight* | Key Properties | Applications/Reactivity |

|---|---|---|---|---|

| This compound | N,N-diallyl, 3-OCH₃ | ~259.3 | Lipophilic, unsaturated bonds for reactions | Catalysis, polymer chemistry |

| N-(1,3-Dioxo-5-isoindolyl)-3-methoxybenzamide | N-isoindolyl, 3-OCH₃ | 275.7 | Electron-deficient, rigid structure | Metal-catalyzed C–H activation |

| N,3-Dimethoxy-N-methylbenzamide | N-OCH₃, N-CH₃, 3-OCH₃ | ~195.2 | Hydrophilic, stable | Drug design, solubility studies |

| N-(4-Hydroxy-3-methoxybenzyl)benzamide | N-(4-OH-3-OCH₃-benzyl) | ~287.3 | Hydrogen-bonding capability | Bioactive molecule synthesis |

*Molecular weights are calculated or inferred from analogous compounds in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.